5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected
Overview
Description
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected is a useful research compound. Its molecular formula is C19H30BNO5Si and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Deprotection of N-Boc
The tert-butoxycarbonyl (Boc) group is extensively utilized in organic synthesis as a protective group for amines and amino acids. A novel method using silica gel in refluxing toluene for the deprotection of the N-Boc group has been reported, which is simple and yields high efficiency. This method is especially relevant for substrates that are challenging to deprotect using mild methods, highlighting the versatility of Boc-protected intermediates in synthesis processes (Z. Min, 2007).
N-amination of Amino Acids and Derivatives
The N-Boc-protected hydrazino acids serve as useful intermediates for the synthesis of modified peptides and biologically active heterocyclic derivatives. An efficient NH-Boc transfer reagent, N-Boc-O-tosyl hydroxylamine, has been used for the electrophilic amination of amino acid derivatives, demonstrating the significance of N-Boc protection in facilitating complex molecule synthesis (T. Baburaj & S. Thambidurai, 2012).
Chemoselective Transformation of Amino Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group, a silyl carbamate, is synthesized from N-Boc and used for chemoselective transformations. This highlights the role of Boc-protected compounds in facilitating the selective modification of molecules, crucial for synthesizing complex organic compounds (M. Sakaitani & Y. Ohfune, 1990).
Synthesis of Unusual Amino Acid Residues
The synthesis of unusual amino acid residues, such as (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, exemplifies the utility of N-Boc protection in constructing complex molecular structures for potential applications in pharmaceuticals and biologically active compounds (W. Gu & R. Silverman, 2011).
Mono Suzuki-Miyaura Cross-Coupling
The application of N-Boc-2,5-dibromopyrrole in mono Suzuki-Miyaura cross-coupling reactions to synthesize non-symmetrical 2,5-disubstituted pyrroles illustrates the role of N-Boc protection in facilitating selective cross-coupling reactions. This methodology contributes significantly to the field of heterocyclic chemistry and the synthesis of complex organic frameworks (F. Beaumard, P. Dauban, & R. Dodd, 2010).
Mechanism of Action
Target of Action
The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .
Mode of Action
The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .
Action Environment
Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335649-61-1 | |
Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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